molecular formula C15H26N2O2 B578259 N-[9-(prop-2-enoylamino)nonyl]prop-2-enamide CAS No. 10405-45-5

N-[9-(prop-2-enoylamino)nonyl]prop-2-enamide

Cat. No.: B578259
CAS No.: 10405-45-5
M. Wt: 266.385
InChI Key: VSXDNLCHPBOTNZ-UHFFFAOYSA-N
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Description

N-[9-(prop-2-enoylamino)nonyl]prop-2-enamide is a chemical compound known for its role as a crosslinking agent in polymer chemistry. This compound is particularly valued for its ability to form stable, three-dimensional network structures, which are essential in various industrial and scientific applications. Its chemical structure features two acrylamide groups linked by a nonamethylene bridge, making it a versatile and robust molecule in the field of polymer science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[9-(prop-2-enoylamino)nonyl]prop-2-enamide typically involves the reaction between acrylamide and a nonamethylene diamine. The process often requires the presence of catalysts to facilitate the formation of the bisacrylamide linkage. Common catalysts used in this synthesis include copper(II) chloride and sulfuric acid, which help in achieving high yields and purity of the final product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent quality and high throughput. The use of advanced catalytic systems and solvent-free reactions are also explored to enhance the efficiency and environmental sustainability of the production process .

Mechanism of Action

The mechanism by which N-[9-(prop-2-enoylamino)nonyl]prop-2-enamide exerts its effects primarily involves its ability to form crosslinks between polymer chains. This crosslinking occurs through the reaction of the acrylamide groups with various nucleophiles, leading to the formation of stable, three-dimensional network structures. These networks enhance the mechanical strength, stability, and functionality of the resulting polymers .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[9-(prop-2-enoylamino)nonyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O2/c1-3-14(18)16-12-10-8-6-5-7-9-11-13-17-15(19)4-2/h3-4H,1-2,5-13H2,(H,16,18)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSXDNLCHPBOTNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCCCCCCCCNC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40655295
Record name N,N'-(Nonane-1,9-diyl)di(prop-2-enamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10405-45-5
Record name N,N'-(Nonane-1,9-diyl)di(prop-2-enamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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